
1-Methylthiolanium iodide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Methylthiolanium iodide involves several steps, including the reaction of 1-methylimidazoline-2-thione with molecular iodine. This process has been studied for its efficiency and the conditions under which it yields the best results (Chernov'yants et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-Methylthiolanium iodide has been characterized through various techniques such as UV-Vis, FT-IR, 1H and 13C NMR, and X-ray diffraction. These studies reveal its orthorhombic crystalline structure and the molecular configuration, providing insights into the electronic and spatial arrangement of its atoms (Chantrapromma et al., 2014).
Chemical Reactions and Properties
1-Methylthiolanium iodide participates in various chemical reactions, including electrophilic substitutions and reactions with organometallic compounds. Its reactivity and the products of these reactions have been explored to understand its behavior in synthetic chemistry (Hiratani et al., 1973).
Wissenschaftliche Forschungsanwendungen
1. Chemical Properties and Applications
1-Methylthiolanium iodide is a compound with unique properties that are relevant to various scientific research applications. For instance, it has been studied in relation to its charge transport properties and optical absorption measurements. In a study by Stoumpos, Malliakas, and Kanatzidis (2013), hybrid metal iodide perovskites, which can include methylammonium-based compounds like 1-methylthiolanium iodide, demonstrated significant versatility. These compounds exhibit direct-gap semiconductor behavior and intense near-infrared photoluminescence emissions, making them applicable in fields like semiconductor technology and photovoltaic applications (Stoumpos, Malliakas, & Kanatzidis, 2013).
2. Electrochemical Studies
Electrochemical studies of compounds related to 1-methylthiolanium iodide have shown promising results. For example, Jovanovski et al. (2007) conducted an electrochemical and in-situ Raman spectroelectrochemical study of 1-methyl-3-propylimidazolium iodide ionic liquid. Their findings indicate potential applications in areas such as battery technology and energy storage systems, highlighting the material's ability to form polyiodide ions (Jovanovski et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methylthiolan-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11S.HI/c1-6-4-2-3-5-6;/h2-5H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNHVXIIPFWKBR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+]1CCCC1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951275 | |
| Record name | 1-Methylthiolan-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylthiolanium iodide | |
CAS RN |
28608-92-6 | |
| Record name | 1-Methylthiolanium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028608926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylthiolan-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



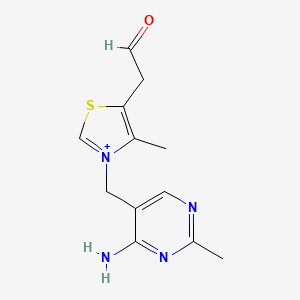
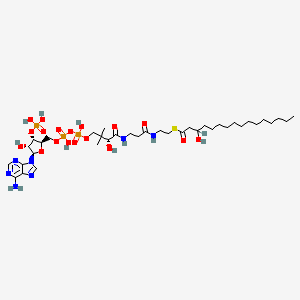
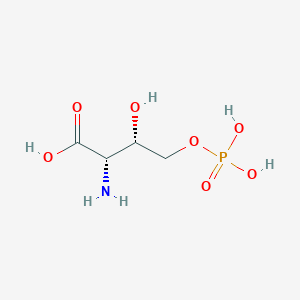
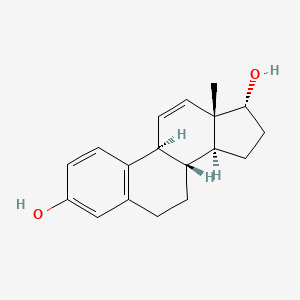
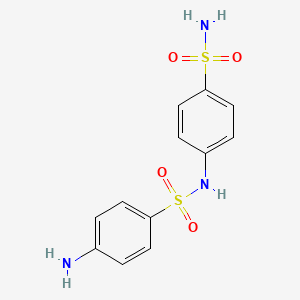
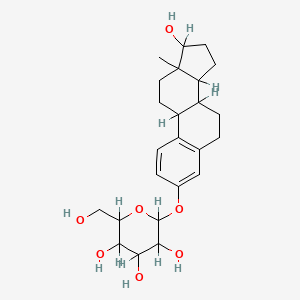
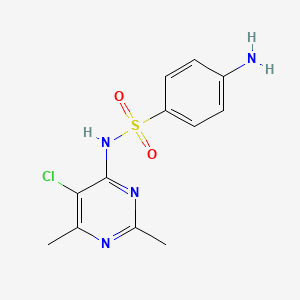
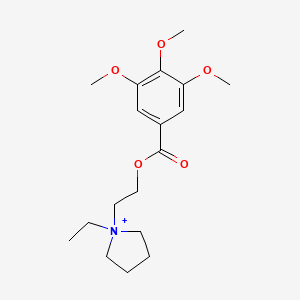
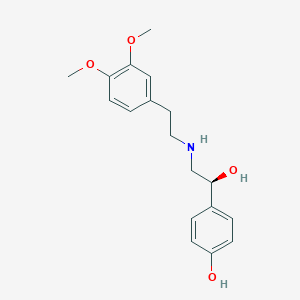
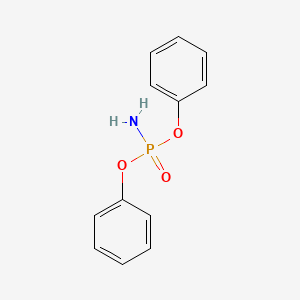
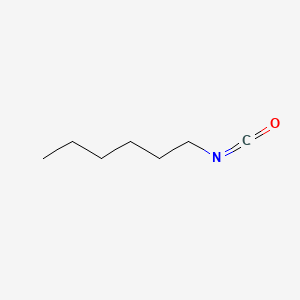
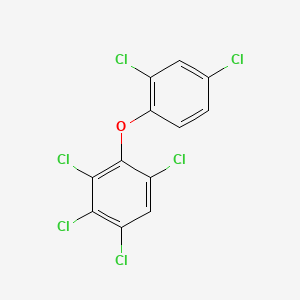
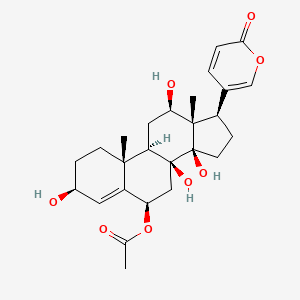
![5-(2-Furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole](/img/structure/B1205893.png)